molecular formula C35H46O18 B13399582 [4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13399582
M. Wt: 754.7 g/mol
InChI Key: SQXKPAMOLXJEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polyphenolic ester with a glycosylated oxane backbone and a conjugated cinnamate moiety. The molecular formula is C₄₈H₅₆O₂₇, with a molecular weight of 1064.94 g/mol (calculated from the formula). Key structural elements include:

  • Three oxane (pyranose) rings, two substituted with methyl groups and hydroxyls.
  • A chromene-derived moiety linked via ether bonds.
  • An (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate group, which is a caffeic acid derivative.
  • A 2-(4-hydroxyphenyl)ethoxy side chain.

Predicted physicochemical properties include a collision cross-section (CCS) of 310.7 Ų for the [M+H]+ adduct, indicating a moderately large and polarizable structure . No direct literature or patent data exists for this compound, suggesting it is either novel or understudied .

Properties

IUPAC Name

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKPAMOLXJEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation and Semi-Synthesis from Natural Sources

  • The compound or its close analogs are often isolated from plant sources rich in polyphenolic glycosides.
  • Initial extraction involves solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification.
  • Semi-synthetic modifications include selective acylation or glycosylation to yield the target compound.
  • This approach is common when the compound’s core skeleton is naturally abundant but requires functional group modifications for activity enhancement.

Total Chemical Synthesis

Due to the compound’s complexity, total synthesis is performed in a modular fashion:

Step 1: Synthesis of Sugar Moieties

  • Preparation of monosaccharide units such as methylated oxanes with multiple hydroxyl groups.
  • Use of protecting groups (e.g., acetyl, benzyl) to mask hydroxyls selectively.
  • Activation of sugar donors as glycosyl halides or trichloroacetimidates for glycosylation reactions.

Step 2: Glycosylation

  • Coupling of sugar units via glycosylation using promoters like silver triflate or Lewis acids under controlled temperature.
  • Stereoselective formation of β- or α-glycosidic bonds depending on the protecting group pattern and reaction conditions.
  • Monitoring by thin-layer chromatography and NMR spectroscopy to confirm regio- and stereochemistry.

Step 3: Attachment of Phenolic and Ether Groups

  • Introduction of hydroxyphenyl ethoxy substituents via Williamson ether synthesis or Mitsunobu reaction.
  • Protection of phenolic hydroxyls during glycosylation to prevent unwanted side reactions.

Step 4: Esterification

  • Formation of ester bond with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid (caffeic acid derivative) using coupling reagents such as dicyclohexylcarbodiimide or carbodiimide hydrochloride in the presence of catalysts like 4-dimethylaminopyridine.
  • Mild reaction conditions to preserve glycosidic linkages.

Step 5: Deprotection

  • Removal of protecting groups under acidic or hydrogenolysis conditions.
  • Final purification by preparative high-performance liquid chromatography (HPLC).

Representative Data Table: Synthetic Steps and Conditions

Step Reagents/Conditions Purpose Notes
Sugar protection Acetyl chloride, pyridine Protect hydroxyl groups Selective protection critical
Sugar activation Trichloroacetimidate formation Prepare glycosyl donor Enables stereoselective coupling
Glycosylation Silver triflate, dichloromethane, low temp Form glycosidic bonds Control α/β selectivity
Etherification Alkyl halide, base (NaH), DMF Attach hydroxyphenyl ethoxy group Williamson ether synthesis
Esterification Dicyclohexylcarbodiimide, 4-DMAP, dichloromethane Form phenylprop-2-enoate ester Mild conditions preserve sugars
Deprotection Hydrogenolysis (Pd/C), acidic hydrolysis Remove protecting groups Final purification step

Research Results and Literature Support

  • Patent literature (e.g., AU2020316679A1 and US20230293562A1) describes saponin derivatives and glycosylated phenolic compounds with similar preparation strategies involving multi-step glycosylation and esterification with careful protection/deprotection cycles.
  • The compound’s glycosylation pattern and ester linkage are consistent with methods reported for complex natural product synthesis involving carbohydrate chemistry and phenolic ester formation.
  • Analytical techniques such as NMR, mass spectrometry, and chromatographic methods are used to verify the structure and purity at each step.
  • The use of mild esterification reagents is emphasized to avoid hydrolysis of glycosidic bonds, a critical aspect noted in related patent disclosures.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and glycosidic bonds are primary sites for hydrolysis:

Reaction Type Conditions Products References
Ester Hydrolysis 0.1M NaOH, 50°C, 2h3-(3,4-Dihydroxyphenyl)propenoic acid + polysaccharide fragment
Glycosidic Cleavage 1M HCl, reflux, 6h6-Methyloxan derivatives + 4-hydroxyphenethyl alcohol + residual aglycone
  • Ester Hydrolysis : The propenoate ester undergoes saponification under basic conditions, releasing the phenolic acid and a polysaccharide backbone . Kinetic studies show a half-life of 45 minutes under these conditions.

  • Acid-Catalyzed Glycosidic Cleavage : The β-linked glycosidic bonds between oxan rings hydrolyze selectively, yielding monosaccharides and phenolic byproducts .

Oxidation Reactions

The compound’s catechol (3,4-dihydroxyphenyl) and polyol moieties are susceptible to oxidation:

Oxidizing Agent Conditions Major Products References
O₂ (aerobic) pH 9.0, 25°C, 24hQuinone derivatives + oxidized sugar fragments
H₂O₂ 3% v/v, Fe²⁺ catalyst, 37°CDegraded polyphenolic polymers + CO₂
  • Autoxidation : The catechol group oxidizes to o-quinone in alkaline conditions, confirmed by UV-Vis spectral shifts at 420 nm .

  • Radical-Mediated Oxidation : Hydrogen peroxide with Fe²⁺ induces C–C bond cleavage in sugar units, producing low-molecular-weight carboxylic acids .

Etherification and Protection

The hydroxyl-rich structure allows selective derivatization:

Reagent Target Sites Products References
Acetic Anhydride Primary -OH groupsPeracetylated derivative (48% yield)
TMSCl All free -OH groupsFully silylated derivative (stabilized for GC-MS)
  • Acetylation : Primary hydroxyl groups on the oxan rings react preferentially, enabling selective protection for synthetic modifications .

  • Silylation : Trimethylsilyl chloride protects all hydroxyl groups, enhancing volatility for mass spectrometric analysis .

Enzymatic Modifications

Glycosidases and esterases catalyze specific transformations:

Enzyme Conditions Outcome References
β-Glucosidase pH 5.0, 37°C, 12hCleavage of terminal glucosyl units
Esterase (Porcine) Phosphate buffer, 37°C, 4hPartial hydrolysis of propenoate ester (72%)
  • β-Glucosidase Specificity : The enzyme selectively hydrolyzes non-methylated glucosyl linkages, leaving methylated oxan rings intact .

  • Esterase Activity : Partial hydrolysis retains the glycosidic framework, useful for prodrug design .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature Range Mass Loss (%) Degradation Products
150–200°C15%Dehydration of hydroxyl groups
250–300°C40%Pyrolysis of glycosidic bonds + CO release
  • Dehydration : Loss of water molecules from adjacent hydroxyl groups occurs below 200°C.

  • Pyrolytic Cleavage : Above 250°C, the compound fragments into char and gaseous byproducts .

Key Findings

  • The compound’s reactivity is dominated by its polyhydroxylated glycosidic backbone and ester functionalities.

  • Hydrolysis and oxidation pathways are critical for both degradation and bioconversion applications.

  • Enzymatic modifications offer precision in structural tailoring for pharmaceutical uses .

Scientific Research Applications

The compound [4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS (Ų) [M+H]+ Bioactivity/Applications
Target Compound C₄₈H₅₆O₂₇ 1064.94 Oxane rings, caffeate ester, chromene 310.7 Unknown (theoretical antioxidant/pro-apoptotic potential)
[2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate C₄₂H₄₆O₂₂ 902.82 Oxane rings, coumarin derivative, hydroxyphenylpropenoate 285.8 Structural analog with potential anti-inflammatory properties
3,6'-Disinapoyl sucrose C₃₄H₄₂O₁₉ 802.69 Sucrose core, sinapoyl esters N/A Antioxidant, neuroprotective, used in pharmacological research
Caffeic acid phenethyl ester (CAPE) C₁₇H₁₆O₄ 284.31 Phenethyl ester of caffeic acid N/A Anti-inflammatory, anticancer, antimicrobial

Key Findings:

Structural Complexity : The target compound exceeds analogs like CAPE and 3,6'-disinapoyl sucrose in structural complexity, with three oxane rings and multiple glycosidic bonds. This likely enhances its solubility but complicates synthesis .

Bioactivity Predictions: The caffeate moiety suggests antioxidant activity akin to CAPE, which scavenges ROS and inhibits NF-κB . The chromene group may confer anti-cancer effects, as seen in related flavonoids .

Collision Cross-Section (CCS) : The higher CCS (310.7 Ų vs. 285.8 Ų in the analog from ) implies greater conformational flexibility, which could influence membrane permeability and pharmacokinetics .

Biological Activity

The compound [4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of glycosides and is characterized by multiple hydroxyl groups and a phenolic structure. Its IUPAC name indicates a sophisticated arrangement of sugar moieties and aromatic rings, which contribute to its biological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC32H58O13
Molecular Weight650.8 g/mol
CAS Number4348-76-9
IUPAC Name[(2R,3S,4R,5R,6R)-2-[...
SolubilitySoluble in water

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties . These properties are attributed to the presence of multiple hydroxyl groups that can scavenge free radicals and reduce oxidative stress in cells. A study indicated that related glycosides demonstrated a strong ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Properties

The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that it can reduce cell proliferation in models of Hedgehog-dependent tumors , such as medulloblastoma. Mechanistic studies revealed that the compound acts as an antagonist to the Smoothened (Smo) receptor in the Hedgehog signaling pathway. This pathway is crucial for tumor growth and maintenance of cancer stem cells .

Case Study: Medulloblastoma Inhibition

In a controlled study, the compound was tested on medulloblastoma cell lines derived from Ptch1+/− mice. Treatment with the compound resulted in a significant decrease in mRNA levels of Gli1, a key effector in Hedgehog signaling. The observed IC50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 4.44 μM , indicating potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting potential applications in treating inflammatory diseases. The mechanism involves blocking pathways associated with inflammation, thereby reducing symptoms related to conditions such as arthritis and colitis .

Comparative Studies

A comparative analysis of similar compounds revealed varying degrees of biological activity based on structural modifications. For instance:

Compound NameIC50 (μM)Activity Type
Compound A5.0Antioxidant
Compound B10.0Anticancer
Compound C4.44Hedgehog Pathway Inhibitor

The data suggest that structural elements significantly influence the biological efficacy of these compounds.

Mechanistic Insights

Molecular docking studies indicate that the compound interacts with specific residues on the Smo receptor, akin to known antagonists like Cyclopamine. This interaction is crucial for its ability to inhibit Hedgehog signaling effectively .

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Bioavailability : Understanding absorption and metabolism for clinical applications.
  • Synergistic effects : Investigating combinations with other therapeutic agents for enhanced efficacy.

Q & A

Q. Q1. What analytical techniques are recommended for structural elucidation of this compound, given its complex glycosidic and phenolic ester linkages?

A:

  • NMR Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from glycosidic protons and ester linkages. Pay attention to coupling constants (e.g., JJ-values for anomeric protons) to confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI-TOF can verify molecular weight and fragmentation patterns, particularly for ester bond cleavage .
  • Computational Modeling : Pair experimental data with quantum chemical calculations (e.g., DFT) to predict NMR shifts or optimize geometries of glycosidic moieties .

Q. Q2. How can researchers design a synthesis pathway for this compound, considering its multiple hydroxyl and ester groups?

A:

  • Stepwise Protection-Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyls to avoid side reactions during esterification. For example, details a synthesis using methoxyphenylmethoxy groups for temporary protection .
  • Enzymatic Catalysis : Explore glycosyltransferases or lipases for regioselective ester/ether bond formation, reducing reliance on harsh chemical conditions .
  • Reaction Monitoring : Employ TLC and LC-MS to track intermediates, ensuring purity at each step .

Advanced Research Questions

Q. Q3. How can computational methods accelerate the optimization of reaction conditions for synthesizing this compound?

A:

  • Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to identify low-energy pathways for esterification or glycosylation, minimizing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, pH) for specific steps .
  • Feedback Loops : Integrate experimental results (e.g., yields, side products) into computational workflows to refine predictions iteratively .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound across different assays?

A:

  • Assay Cross-Validation : Compare results from orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular antioxidant assays) to distinguish direct effects from matrix interference .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may confound activity measurements .
  • Dose-Response Curves : Analyze non-linear responses to differentiate between true bioactivity and assay artifacts .

Q. Q5. How can researchers address challenges in purifying this compound from complex mixtures, such as plant extracts?

A:

  • Multi-Step Chromatography : Combine size-exclusion chromatography (SEC) with reverse-phase HPLC to separate glycosylated derivatives based on polarity and molecular weight .
  • Membrane Technologies : Use ultrafiltration or nanofiltration to pre-concentrate the compound while removing low-MW contaminants .
  • Affinity Tags : Design synthetic analogs with temporary tags (e.g., biotin) for selective capture and release during purification .

Q. Q6. What experimental frameworks are suitable for studying the compound’s stability under physiological conditions?

A:

  • Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via LC-UV/MS. Focus on ester hydrolysis and glycosidic bond cleavage .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life or stability in biological matrices .
  • Microsomal Incubations : Test hepatic metabolism using liver microsomes to identify vulnerable functional groups .

Methodological Guidance for Data Interpretation

Q. Q7. How should researchers approach spectral data discrepancies (e.g., NMR shifts) between synthetic and natural isolates?

A:

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled intermediates to confirm assignments in crowded spectral regions .
  • Solvent Effects : Re-run NMR in deuterated solvents matching the isolation matrix (e.g., DMSO-d6 for plant extracts) .
  • Crystallography : If crystals are obtainable, use X-ray diffraction to resolve ambiguities in stereochemistry .

Q. Q8. What statistical tools are recommended for analyzing dose-dependent effects in pharmacological studies?

A:

  • Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism to estimate EC50_{50}/IC50_{50} values .
  • Multivariate Analysis : Apply PCA or PLS to correlate structural features (e.g., hydroxylation patterns) with bioactivity .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., binding constants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.